molecular formula C23H40O5 B10767899 PGF2alpha-isopropyl ester

PGF2alpha-isopropyl ester

Cat. No.: B10767899
M. Wt: 396.6 g/mol
InChI Key: FPABVZYYTCHNMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PGF2alpha-isopropyl ester, also known as isopropyl 9S,11R,15S-trihydroxy-5Z,13E-prostadienoate, is a synthetic derivative of prostaglandin F2alpha. Prostaglandins are a group of physiologically active lipid compounds having diverse hormone-like effects in animals. This compound is primarily known for its role in reducing intraocular pressure, making it a valuable compound in the treatment of glaucoma .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PGF2alpha-isopropyl ester involves the esterification of prostaglandin F2alpha with isopropanol. This process typically requires the use of a catalyst and specific reaction conditions to ensure high yield and purity. One common method involves the use of a strong acid catalyst, such as sulfuric acid, under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

PGF2alpha-isopropyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce hydroxylated derivatives, while reduction can yield alcohols or alkanes .

Scientific Research Applications

PGF2alpha-isopropyl ester has a wide range of applications in scientific research:

Mechanism of Action

PGF2alpha-isopropyl ester exerts its effects by binding to the prostaglandin F2alpha receptor (FP receptor). This binding triggers a cascade of intracellular events that lead to the relaxation of smooth muscle tissues and increased outflow of aqueous humor in the eye. The compound also influences the expression of matrix metalloproteinases, which play a role in remodeling the extracellular matrix .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PGF2alpha-isopropyl ester is unique due to its high efficacy and potency in reducing intraocular pressure compared to other prostaglandin analogs. Its esterification with isopropanol significantly enhances its bioavailability and reduces side effects, making it a preferred choice in certain therapeutic applications .

Properties

IUPAC Name

propan-2-yl 7-[3,5-dihydroxy-2-(3-hydroxyoct-1-enyl)cyclopentyl]hept-5-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H40O5/c1-4-5-8-11-18(24)14-15-20-19(21(25)16-22(20)26)12-9-6-7-10-13-23(27)28-17(2)3/h6,9,14-15,17-22,24-26H,4-5,7-8,10-13,16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPABVZYYTCHNMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)OC(C)C)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H40O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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